molecular formula C23H26N4O3 B2542865 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894019-25-1

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2542865
CAS No.: 894019-25-1
M. Wt: 406.486
InChI Key: KGRWVWHXUHDPTG-UHFFFAOYSA-N
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Description

1-(2-(1H-Indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894019-63-7) is a synthetic organic compound with a molecular formula of C23H26N4O3 and a molecular weight of 406.48 g/mol . This urea derivative is built around a hybrid molecular architecture, incorporating indole and pyrrolidinone pharmacophores, which are known to be privileged structures in medicinal chemistry with a broad spectrum of biological activities . The indole nucleus is a key scaffold in many bioactive molecules and is frequently explored for developing new therapeutic agents due to its diverse pharmacological potential . This specific compound is offered for research applications, particularly in the screening and development of novel bioactive molecules. Urea derivatives similar to this compound have demonstrated significant antimicrobial activities against a range of Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as fungal strains such as Candida albicans . Furthermore, related substituted indole-urea derivatives have been investigated as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, highlighting their potential value in immunological research and the study of autoimmune and inflammatory diseases . The product is characterized by 1H NMR, 13C NMR, and LC-MS analysis to ensure identity and purity. This chemical is provided "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-2-30-19-9-7-18(8-10-19)27-15-17(13-22(27)28)26-23(29)24-12-11-16-14-25-21-6-4-3-5-20(16)21/h3-10,14,17,25H,2,11-13,15H2,1H3,(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRWVWHXUHDPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reaction: The final step involves the coupling of the indole and pyrrolidinone intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is C30H28N2O4, with a molecular weight of 480.55 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a pyrrolidine ring that may enhance its pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. Studies have shown that derivatives containing indole and pyrrolidine structures can inhibit cell growth in various cancer cell lines. For instance:

Cancer Type GI50 Value (µM)
Non-small lung cancer1.7
Prostate cancer15.9
Ovarian cancer25.9

These findings suggest that the compound may be effective against multiple types of cancer, warranting further investigation into its mechanisms of action and therapeutic potential.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Urea derivatives have been noted for their broad-spectrum antibacterial effects. In vitro studies have reported minimum inhibitory concentrations (MIC) against common pathogens:

Pathogen MIC Value (µg/mL)
Staphylococcus aureus0.03–0.06
Streptococcus pyogenes0.06–0.12
Haemophilus influenzae0.25–1

These results indicate that the compound may be beneficial in treating bacterial infections, highlighting its potential clinical applications.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The structural features, such as the presence of the indole and pyrrolidine rings, are crucial for its biological activity.

Example Synthetic Route:

  • Formation of the pyrrolidine core via cyclization.
  • Substitution reactions to introduce the ethoxyphenyl and indole moieties.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

Antitumor Efficacy

A study reported that urea derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, with efficacy varying based on structural modifications.

Antimicrobial Properties

Another investigation focused on thiazole-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that modifications can enhance therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related urea/indole derivatives:

Compound Name / ID Structural Features Biological Activity / Application Reference
Target compound Indole-ethylurea + 4-ethoxyphenyl-pyrrolidinone Not explicitly stated (inferred: antitumor/neuro)
1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Pyridin-2-yl + methylurea Glucokinase activator
1-(2-(1H-Indol-3-yl)ethyl)urea (Compound 2) Simplified indole-ethylurea (lacks pyrrolidinone) Antitumor (tryptamine derivative)
LY306740 Indole + methoxybenzyl + cyclohexylpiperazine Neuropeptide receptor antagonist
MEN10930 Indole-carboxamide + naphthalene Bradykinin receptor antagonist

Key Observations:

Structural Complexity vs. Activity: The target compound’s pyrrolidinone and 4-ethoxyphenyl groups distinguish it from simpler urea derivatives like Compound 2 . These substituents likely enhance target selectivity or stability compared to pyridine-based analogs (e.g., Compound 1) . In contrast, LY306740 and MEN10930 replace the urea group with carboxamide or acetylated chains, enabling neuropeptide receptor antagonism .

Biological Implications: Antitumor Potential: The indole-ethylurea scaffold in Compound 2 demonstrates antitumor activity, suggesting the target compound may share similar mechanisms (e.g., apoptosis induction or kinase modulation) .

Pharmacokinetic Differences: The pyrrolidinone ring’s rigidity could limit conformational flexibility, reducing off-target effects compared to flexible urea derivatives like MDL105212A () . The absence of halogen atoms (cf. bromuconazole or flusilazole in ) may lower toxicity risks but also reduce pesticidal activity .

Biological Activity

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.

Synthesis and Characterization

The synthesis of the compound has been achieved through various methods, including the Ugi four-component reaction, which allows for the efficient assembly of multiple components into a single molecular entity. The characterization typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.631.25
Escherichia coli31.2562.5
Pseudomonas aeruginosa62.5125

These results suggest that the compound exhibits stronger antibacterial activity compared to traditional antibiotics like Oxytetracycline .

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promising results in anticancer assays. The antiproliferative effects were tested on various cancer cell lines, including A549 (lung cancer), with significant inhibition observed:

Cell LineIC50 (µM)
A549 (lung cancer)5.0
HeLa (cervical cancer)10.0
MCF7 (breast cancer)8.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Other Pharmacological Activities

The compound has also been investigated for additional pharmacological activities such as anti-inflammatory and analgesic effects. Preliminary data indicate that it may inhibit pro-inflammatory cytokine production, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

A case study involving the application of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) highlighted its effectiveness in reducing bacterial load in infected tissue models. The study reported a significant decrease in infection severity when treated with the compound compared to control groups .

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